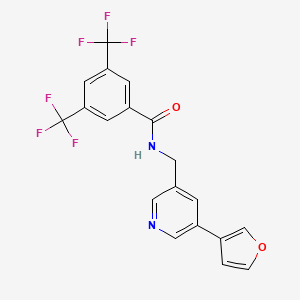

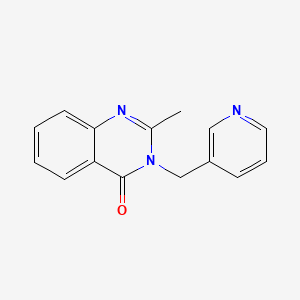

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide, also known as Furan-3-yl-Pyridin-3-yl-Methyl-Benzamide (FPMB), is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Photochemical Reactions of Bis-Aromatic Systems

Research by Sakamoto et al. (1999) on the photochemical reaction between pyridine and furan derivatives in a benzene solution highlights the potential for novel photocycloaddition reactions (Sakamoto et al., 1999). These reactions can produce complex cyclic structures, suggesting applications in synthesizing new materials or pharmaceuticals with unique properties.

Synthesis and Properties of Hyperbranched Aromatic Polyamide

Yang et al. (1999) described the synthesis and properties of hyperbranched aromatic polyamides, demonstrating the utility of certain pyridine and furan derivatives in creating new polymeric materials (Yang et al., 1999). These materials have applications in various fields, including electronics, coatings, and advanced composites, due to their solubility and thermal properties.

Molecular Interactions with DNA

Laughton et al. (1995) studied the complex between a DNA dodecamer and 2,5-bis(4-guanylphenyl)furan, revealing structural insights into how similar furan derivatives can bind to DNA (Laughton et al., 1995). This research has implications for designing new drugs that target DNA or RNA, potentially leading to novel treatments for various diseases.

Development of Antiprotozoal Agents

Ismail et al. (2004) synthesized and evaluated novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents, highlighting the potential biomedical applications of furan and pyridine derivatives in developing treatments for protozoal infections (Ismail et al., 2004). These compounds showed strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma and Plasmodium species.

Exploration of Luminescent Properties

Piccinelli et al. (2016) investigated luminescent Eu(3+) complexes with ligands containing pyridine or furan rings for sensing the nitrate anion (Piccinelli et al., 2016). This study underscores the potential of furan and pyridine derivatives in developing new sensors for environmental or analytical applications.

properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3,5-bis(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F6N2O2/c20-18(21,22)15-4-13(5-16(6-15)19(23,24)25)17(28)27-8-11-3-14(9-26-7-11)12-1-2-29-10-12/h1-7,9-10H,8H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYKUVVIXUMIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CN=CC(=C2)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2439720.png)

![8-(4-Bromophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2439730.png)

![1-((1R,5S)-8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2439731.png)

![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/no-structure.png)

![6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2439734.png)

![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2439736.png)

![3-Tert-butyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2439743.png)